2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is an organic compound that features a pyridine ring substituted with a dimethyl(phenyl)silyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine typically involves the reaction of 2-chloromethyl-6-phenylpyridine with dimethyl(phenyl)silyl methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ether derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyridine ring and phenyl groups contribute to the compound’s overall electronic properties, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-pyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-methylpyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenylpyridine
Uniqueness
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is unique due to the presence of both a silyl group and a phenyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
138685-48-0 |
---|---|
Molekularformel |
C21H23NOSi |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
dimethyl-phenyl-[(6-phenylpyridin-2-yl)methoxymethyl]silane |
InChI |
InChI=1S/C21H23NOSi/c1-24(2,20-13-7-4-8-14-20)17-23-16-19-12-9-15-21(22-19)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
UFOMSBITPZRKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(COCC1=NC(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.